molecular formula C20H18N4O2 B2904544 N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-pyrazol-1-yl)acetamide CAS No. 1355642-64-6

N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2904544
CAS No.: 1355642-64-6
M. Wt: 346.39
InChI Key: KWLKWNYCXMHPBW-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound known for its multi-functional capabilities in various scientific and industrial fields. The structure of the compound includes a benzyloxy group, a cyanomethyl group, and a pyrazolyl acetamide moiety, contributing to its unique properties and wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzyloxyphenyl Derivatization: The initial step involves the benzyloxyphenyl intermediate. This is achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate, under reflux conditions.

  • Cyano Group Introduction: The benzyloxyphenyl derivative is then subjected to a Knoevenagel condensation reaction with malononitrile to introduce the cyano group. This reaction typically uses a base such as piperidine and an organic solvent like ethanol.

  • Pyrazolyl Acetamide Formation: Finally, the cyano-substituted intermediate undergoes a substitution reaction with 1H-pyrazole and chloroacetyl chloride to form N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide. This step is conducted in the presence of a base like triethylamine, and the reaction mixture is usually stirred at room temperature.

Industrial Production Methods: For industrial scale production, these reactions are optimized for higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of high-throughput screening methods are employed to streamline the processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the benzylic position, converting the benzyloxy group to a benzoic acid derivative under specific conditions.

  • Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with palladium on carbon catalyst.

  • Substitution: The compound's aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or sulfonation.

  • Condensation: The cyano group can engage in condensation reactions with various nucleophiles, forming imines or enamines under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄ or CrO₃ in acidic conditions.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: HNO₃ for nitration; H₂SO₄ for sulfonation.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Nitro or sulfonic acid derivatives.

  • Condensation: Imines or enamines.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in various chemical reactions. Biology: It acts as a scaffold in the development of biologically active molecules, particularly in the creation of enzyme inhibitors or receptor modulators. Medicine: Industry: It is employed in the production of specialty chemicals, agrochemicals, and as a component in advanced materials like liquid crystals and polymers.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. The benzyloxy and pyrazolyl groups facilitate binding to particular enzymes or receptors, modulating their activity. This interaction can alter signal transduction pathways, impacting cellular processes such as growth, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

  • N-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

  • N-(4-aminophenyl)-2-(1H-pyrazol-1-yl)acetamide

Comparison: While N-{4-(benzyloxy)phenylmethyl}-2-(1H-pyrazol-1-yl)acetamide shares structural similarities with the compounds listed above, it stands out due to the presence of the cyano group and benzyloxy moiety. These functional groups endow the compound with distinct reactivity profiles and enable unique interactions with biological targets. For example, the cyano group can participate in additional condensation reactions that the others cannot, while the benzyloxy group affects the compound’s lipophilicity and binding affinity in biological contexts.

This multifaceted nature makes it an invaluable tool in various scientific and industrial applications.

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c21-13-19(23-20(25)14-24-12-4-11-22-24)17-7-9-18(10-8-17)26-15-16-5-2-1-3-6-16/h1-12,19H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLKWNYCXMHPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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